

Application Notes & Protocols for 6-Propylpyridazin-3-amine as a Chemical Intermediate

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Compound of Interest

Compound Name: 6-chloro-N-propylpyridazin-3-amine

Cat. No.: B1368339

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.^{[1][2][3]} Its derivatives are known to exhibit a vast spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.^{[1][2][3]} 6-Propylpyridazin-3-amine emerges as a particularly valuable chemical intermediate, offering a strategic combination of a nucleophilic amino group and a modifiable alkyl chain on the pyridazine core. This dual functionality allows for sequential, regioselective derivatization, making it an ideal starting point for building diverse chemical libraries for drug discovery programs.

The primary amine at the 3-position serves as a key handle for amide bond formation, urea synthesis, or participation in various coupling reactions. Simultaneously, the propyl group at the 6-position can be further functionalized or can serve to modulate the lipophilicity and steric profile of the final molecule, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties. These application notes provide a technical framework for the synthesis and strategic utilization of 6-propylpyridazin-3-amine in drug development workflows.

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of an intermediate is fundamental for reaction design and safety.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ N ₃	[4]
Molecular Weight	137.18 g/mol	[4]
CAS Number	13926-62-4	[4]
Appearance	Off-white to yellow solid (typical)	Supplier Data
Solubility	Soluble in methanol, ethanol, DMSO, DMF	General Knowledge
Storage	Store in a cool, dry place away from light and moisture. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage.	[5]

Safety Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) from the supplier before use.

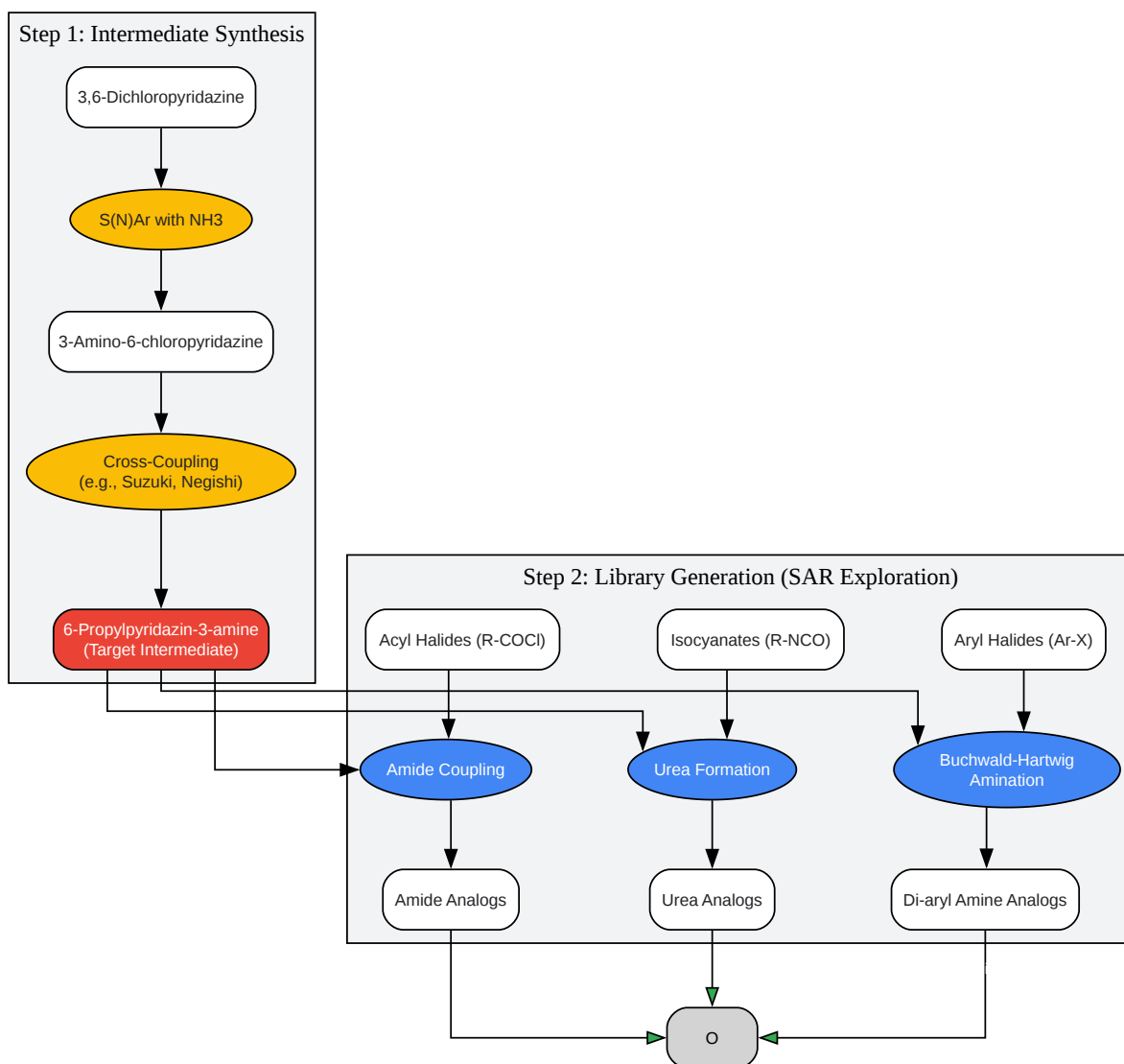
Core Synthetic Application: A Gateway to Novel Analogs

The principal utility of 6-propylpyridazin-3-amine lies in its role as a scaffold for creating more complex molecules. The most common synthetic route to access this intermediate involves a two-step process starting from 3,6-dichloropyridazine.^[6] First, a selective nucleophilic aromatic substitution (S_NAr) with ammonia installs the 3-amino group, yielding 3-amino-6-chloropyridazine.^{[7][8]} This is followed by a cross-coupling reaction, such as a Suzuki or Negishi coupling, to introduce the propyl group at the 6-position.^{[6][9]}

The true value of this intermediate is realized in subsequent reactions. The 3-amino group provides a reactive site for diversification, enabling researchers to explore Structure-Activity Relationships (SAR).

Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow, from the synthesis of the intermediate to its use in generating a library of diverse analogs for biological screening.



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